molecular formula C20H21Cl2N3O2 B244738 2,3-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

2,3-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

Cat. No. B244738
M. Wt: 406.3 g/mol
InChI Key: WQMCGOMALOPFTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves the inhibition of specific enzymes and receptors in the body. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In addition, the compound has been found to bind to the dopamine D2 receptor, which is involved in the regulation of movement and behavior.
Biochemical and Physiological Effects
2,3-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been found to exhibit various biochemical and physiological effects. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumor cells, and reduce inflammation. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

2,3-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize, and its effects can be studied using various biochemical and physiological assays. However, the compound is not very soluble in water, which can limit its use in certain experiments. In addition, the compound has not been extensively studied for its toxicity and safety profile, which can limit its use in clinical applications.

Future Directions

There are several future directions for the study of 2,3-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide. One direction is to study the compound's potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the compound's mechanism of action in more detail, including its interactions with specific enzymes and receptors. Additionally, future studies could focus on improving the solubility and safety profile of the compound to increase its potential for clinical applications.

Synthesis Methods

2,3-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide can be synthesized using different methods. One of the methods involves the reaction of 2,3-dichlorobenzoyl chloride with 4-(4-propanoylpiperazin-1-yl)aniline in the presence of a base such as triethylamine. The reaction leads to the formation of 2,3-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide as the main product.

Scientific Research Applications

2,3-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been studied for its potential applications in various fields of scientific research. The compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C20H21Cl2N3O2

Molecular Weight

406.3 g/mol

IUPAC Name

2,3-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C20H21Cl2N3O2/c1-2-18(26)25-12-10-24(11-13-25)15-8-6-14(7-9-15)23-20(27)16-4-3-5-17(21)19(16)22/h3-9H,2,10-13H2,1H3,(H,23,27)

InChI Key

WQMCGOMALOPFTA-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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